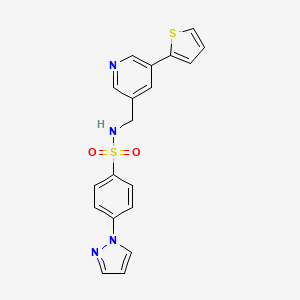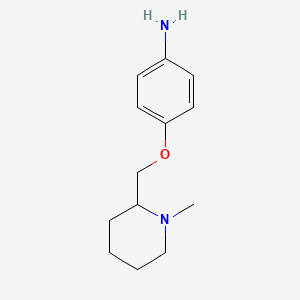
4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” is a chemical compound . It seems to be available for purchase from certain chemical suppliers .
Molecular Structure Analysis
The molecular formula for “(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” is C9H17NO3 . The molecular weight is 187.24 .Physical And Chemical Properties Analysis
“(1-Methyl-piperidin-2-ylMethoxy)-acetic acid” has a predicted boiling point of 319.5±12.0 °C and a predicted density of 1.084±0.06 g/cm3 . The predicted pKa is 3.31±0.10 .Aplicaciones Científicas De Investigación
Neuropharmacological Research and Drug Synthesis
In neuropharmacological research, analogs of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine have been synthesized and evaluated for their potential as central nervous system depressants. These compounds, including 1-(1-Phenylcyclohexyl)piperidine and its derivatives, are prepared through several synthetic procedures, highlighting their role in exploring new therapeutic agents (Maddox, Godefroi, & Parcell, 1965).
Antimicrobial Applications
A novel approach in antimycobacterial therapy involves the synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates the potential of derivatives of this compound in contributing to the development of new antimycobacterial drugs (Kumar et al., 2008).
Analytical Chemistry and Toxicology
Analytical characterizations of psychoactive arylcyclohexylamines, including derivatives of this compound, have been essential in the identification and understanding of new psychoactive substances. These analyses assist in monitoring emerging drugs and contributing to harm reduction strategies (Wallach et al., 2014).
Histamine Receptor Research
In histamine receptor research, 4-(aminoalkoxy)benzylamines, structurally related to this compound, have been identified as potent and selective antagonists of the human histamine H3 receptor. This discovery has implications for the development of drugs targeting neurological disorders (Apodaca et al., 2003).
Antioxidant and Antibacterial Properties
The synthesis and evaluation of diarylmethylamines, akin to this compound, have shown promising antioxidant and antibacterial properties. These findings open avenues for the development of new pharmacophores with potential therapeutic applications (Mahato et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(1-methylpiperidin-2-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-3-2-4-12(15)10-16-13-7-5-11(14)6-8-13/h5-8,12H,2-4,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUBDONLPUMSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

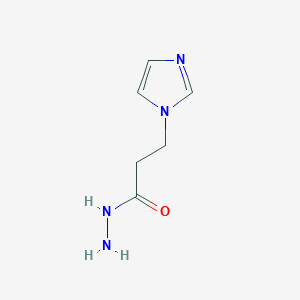
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)
![1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2697533.png)
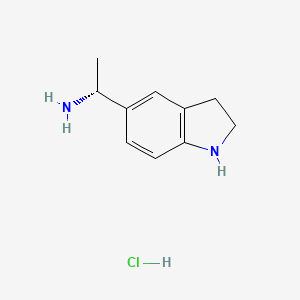

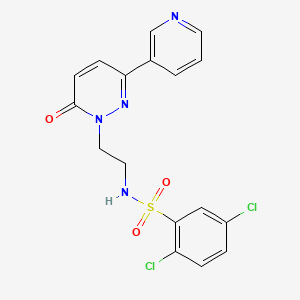
![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)
![6-(2-Methoxy-5-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697543.png)
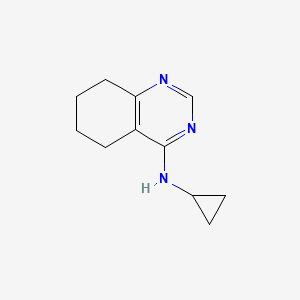
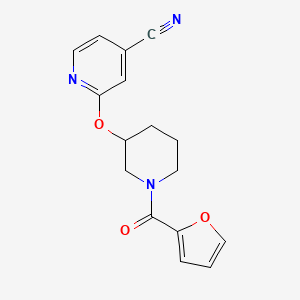
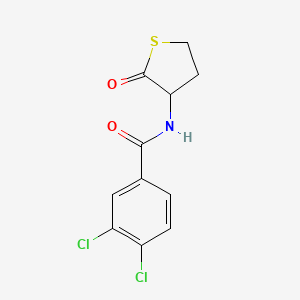
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2697547.png)
![(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2697548.png)
